![molecular formula C22H21ClN4O2S B2668198 1-(4-氯苄基)-3,7-二甲基-8-((4-甲基苄基)硫基)-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 923139-63-3](/img/structure/B2668198.png)
1-(4-氯苄基)-3,7-二甲基-8-((4-甲基苄基)硫基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These compounds are being explored as potential antitubercular agents. The study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis process involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .Molecular Structure Analysis
These compounds have different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Physical And Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .科学研究应用
抗病毒活性
对 9-苄基-6-(二甲氨基)-9H-嘌呤的研究表明,它们对鼻病毒具有显著的抗病毒活性。已证明引入 2-氯等特定取代基可大幅提高抗病毒功效,突显了嘌呤衍生物在开发新型抗病毒剂中的潜力 (Kelley 等人,1988)。
合成和保护基
在合成化学领域,已探讨了使用噻吩基保护基合成 1-苄基-3,7-二氢-1H-嘌呤-2,6-二酮。这种方法解决了传统合成方法中同时脱苄基的难题,为合成嘌呤衍生物提供了一种新途径 (哈利乌林和沙巴利娜,2020)。
神经退行性疾病
三环黄嘌呤衍生物(包括苄基取代的四氢吡嗪并[2,1-f]嘌呤二酮)的开发在神经退行性疾病的多靶点药物设计中显示出前景。这些化合物对腺苷受体和单胺氧化酶表现出双靶点拮抗活性,表明它们在对症治疗和疾病调节治疗中的潜力 (布伦施维格等人,2014)。
精神活性
对嘌呤-2,6-二酮的 8-氨基烷基衍生物的研究发现了对血清素受体具有显著亲和力的化合物,表现出抗焦虑和抗抑郁特性。这些发现强调了嘌呤衍生物在治疗精神疾病中的治疗潜力 (Chłoń-Rzepa 等人,2013)。
DPP-IV 抑制
某些嘌呤-2,6-二酮衍生物已被合成作为二肽基肽酶 IV (DPP-IV) 的抑制剂,表现出中等至良好的抑制活性。这些化合物以羧苄基和 2-氯/氰基苄基为特征,为设计针对糖尿病和相关代谢疾病的新型治疗剂提供了见解 (莫等人,2015)。
未来方向
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-4-6-16(7-5-14)13-30-21-24-19-18(25(21)2)20(28)27(22(29)26(19)3)12-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWEYBZHORNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。